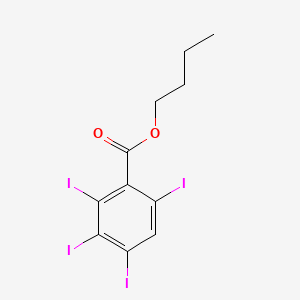
Benzoic acid, 2,3,4,6-tetraiodo-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,3,4,6-tetraiodo-, butyl ester is a chemical compound with the molecular formula C11H10I4O2 and a molecular weight of 681.81 g/mol . This compound is characterized by the presence of four iodine atoms attached to the benzene ring, making it a highly iodinated derivative of benzoic acid. The butyl ester group is attached to the carboxyl group of the benzoic acid, providing the compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,3,4,6-tetraiodo-, butyl ester typically involves the iodination of benzoic acid followed by esterification with butanol. The iodination process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the 2, 3, 4, and 6 positions of the benzene ring. The esterification reaction involves the reaction of the iodinated benzoic acid with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the butyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the iodination and esterification steps, with careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,3,4,6-tetraiodo-, butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated benzoic acid derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to less iodinated or deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzoic acids, while reduction can produce partially deiodinated esters. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Benzoic acid, 2,3,4,6-tetraiodo-, butyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: Employed in studies involving iodine metabolism and its effects on biological systems.
Medicine: Investigated for potential use in radiographic contrast agents due to its high iodine content.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2,3,4,6-tetraiodo-, butyl ester involves its interaction with molecular targets and pathways influenced by its iodinated structure. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. In biological systems, the compound’s iodine content can affect thyroid function and iodine metabolism .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-tert-butyl-, butyl ester: A less iodinated derivative with different chemical properties.
Butyl benzoate: A non-iodinated ester of benzoic acid with distinct applications.
Uniqueness
Benzoic acid, 2,3,4,6-tetraiodo-, butyl ester is unique due to its high iodine content, which imparts specific chemical and physical properties not found in less iodinated or non-iodinated analogs. This makes it particularly valuable in applications requiring high-density iodine compounds, such as in radiographic imaging and specialized chemical synthesis.
Properties
CAS No. |
34869-32-4 |
|---|---|
Molecular Formula |
C11H10I4O2 |
Molecular Weight |
681.81 g/mol |
IUPAC Name |
butyl 2,3,4,6-tetraiodobenzoate |
InChI |
InChI=1S/C11H10I4O2/c1-2-3-4-17-11(16)8-6(12)5-7(13)9(14)10(8)15/h5H,2-4H2,1H3 |
InChI Key |
DMTBZBBVYHFVLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C(=C(C=C1I)I)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















